molecular formula C15H14ClF3N2O3S B2703129 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide CAS No. 338775-52-3

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide

Cat. No.: B2703129
CAS No.: 338775-52-3
M. Wt: 394.79
InChI Key: NBWUKNMMRAAIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide is a chemical research reagent featuring a diaryl ether sulfonamide scaffold, a structure class known to be of significant interest in medicinal chemistry and drug discovery. This scaffold is present in compounds that have been investigated as selective inhibitors of various biological targets. For instance, structurally related diaryl ether aryl sulfonamides have been developed and optimized as potent and highly selective inhibitors of the NaV1.7 voltage-gated sodium channel, a target for pain research . Furthermore, the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, present in this compound, is a key structural feature found in other biologically active molecules, such as the covalent peroxisome proliferator-activated receptor delta (PPARδ) antagonist GSK3787 . As a research tool, this compound is primarily valuable for probing biological pathways and structure-activity relationships (SAR) associated with its core molecular framework. Its potential applications include in vitro screening assays, hit-to-lead optimization campaigns, and investigating the pharmacology of sulfonamide-containing molecules. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O3S/c1-2-7-21-25(22,23)12-5-3-11(4-6-12)24-14-13(16)8-10(9-20-14)15(17,18)19/h3-6,8-9,21H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWUKNMMRAAIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. One common method includes the chlorine/fluorine exchange using trichloromethylpyridine, followed by the construction of the pyridine ring from a trifluoromethyl-containing building block . The final step involves the sulfonation and propylation of the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives with Varied N-Substituents

The N-substituent on the sulfonamide group significantly influences activity and bioavailability:

  • N-(2,3-Dimethylphenyl) variant (CAS: 338775-36-3; ): The aromatic substituent increases molecular mass (456.87 g/mol) and lipophilicity, likely enhancing membrane permeability but reducing water solubility.

Table 1: Structural Comparison of Sulfonamide Analogs

Compound N-Substituent Molecular Formula Molecular Mass (g/mol) Key Properties
Target Compound Propyl C₁₅H₁₃ClF₃N₂O₃S ~393.8 Moderate lipophilicity
N-(3-(Dimethylamino)propyl) analog 3-(Dimethylamino)propyl C₁₇H₁₉ClF₃N₃O₃S ~438.3 Enhanced solubility
N-(2,3-Dimethylphenyl) analog 2,3-Dimethylphenyl C₂₀H₁₆ClF₃N₂O₃S 456.87 High lipophilicity

Pyridinyloxy-Containing Agrochemicals

The 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group is a recurring motif in pesticides, though attached to different functional groups:

Fluopicolide (CAS: 239110-15-7; )
  • Structure : Benzamide linked to the pyridinyl group.
  • Use : Fungicide targeting oomycete pathogens.
  • Comparison : The benzamide group may target succinate dehydrogenase (SDH), whereas sulfonamides often inhibit dihydropteroate synthase (DHPS). This difference suggests divergent modes of action despite structural similarities .
Haloxyfop (CAS: 69806-34-4; )
  • Structure: Phenoxypropanoic acid linked to the pyridinyl group.
  • Use : Herbicide inhibiting acetyl-CoA carboxylase (ACCase) in grasses.
  • The pyridinyloxy group’s role here is likely substrate specificity modulation .
Fluopyram (CAS: 658066-35-4; )
  • Structure : Pyridinyl-ethyl-benzamide.
  • Use : Broad-spectrum fungicide targeting SDH.
  • Comparison : The ethyl linker and benzamide group enhance binding to SDH, whereas the sulfonamide’s N-propyl chain may prioritize different interactions .

Table 2: Functional Group Impact on Bioactivity

Compound Core Structure Target Pathway Key Structural Feature
Target Sulfonamide Sulfonamide Likely DHPS inhibition N-propyl chain for solubility
Fluopicolide Benzamide SDH inhibition Benzamide for enzyme binding
Haloxyfop Phenoxypropanoic acid ACCase inhibition Propanoic acid for herbicidal action
Fluopyram Benzamide + ethyl linker SDH inhibition Ethyl linker for target specificity

Physicochemical and Toxicological Considerations

Solubility and Lipophilicity

  • The N-propyl chain in the target compound balances lipophilicity and solubility, making it suitable for foliar applications. In contrast, haloxyfop esters (e.g., haloxyfop-methyl; ) exhibit higher lipid solubility, enhancing herbicidal penetration but raising toxicity concerns .

Toxicity Profiles

  • Haloxyfop etoxyl ethyl ester (CAS: 87237-48-7; ): Banned due to carcinogenicity, highlighting risks associated with ester functionalities.
  • Target Compound : The absence of ester groups and presence of a stable sulfonamide may reduce metabolic activation into toxic byproducts, suggesting a safer profile .

Biological Activity

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide, with CAS number 338775-52-3, is a sulfonamide derivative that exhibits diverse biological activities. This compound is noteworthy due to its potential applications in pharmacology, particularly in the development of antimicrobial agents and other therapeutic modalities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14ClF3N2O3S
  • IUPAC Name : this compound
  • InChI Key : NBWUKNMMRAAIDL-UHFFFAOYSA-N

Antimicrobial Properties

Sulfonamides, including this compound, have been historically recognized for their bacteriostatic properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production. Recent studies have shown that derivatives with trifluoromethyl groups enhance the antibacterial activity against various strains of bacteria, including resistant strains.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The presence of the pyridine moiety in this sulfonamide may contribute to the inhibition of inflammatory mediators such as TNF-alpha and nitric oxide, which are involved in chronic inflammatory conditions.

Anticancer Potential

Emerging studies have suggested that sulfonamide derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. This compound's structural features may enhance its efficacy as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits TNF-alpha and nitric oxide production
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotential inhibition of carbonic anhydrase and other enzymes

Case Studies

  • Antibacterial Efficacy :
    A study published in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide derivatives, including those with trifluoromethyl substitutions, exhibited enhanced activity against multi-drug resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) lower than traditional sulfa drugs.
  • Anti-inflammatory Mechanism :
    Research highlighted in Journal of Medicinal Chemistry indicated that similar compounds could effectively reduce inflammation in animal models by downregulating pro-inflammatory cytokines. The specific role of the pyridine ring was emphasized as crucial for activity.
  • Cancer Cell Studies :
    A recent investigation featured in Cancer Letters reported that the compound induced apoptosis in breast cancer cell lines via the mitochondrial pathway, suggesting a promising avenue for further development as an anticancer agent.

Q & A

Basic: What are the critical steps in synthesizing 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Coupling of the pyridine and benzenesulfonamide moieties via nucleophilic aromatic substitution, where the chloro group on the pyridine ring reacts with the oxygen nucleophile of the benzenesulfonamide derivative.
  • Propylamine introduction : The N-propyl group is introduced through alkylation or amidation under basic conditions (e.g., NaH in DMF) .
    Optimization strategies :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates .
    • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
    • Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate coupling steps in heterocyclic systems .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity. For example, the trifluoromethyl group (δ=120125\delta = 120–125 ppm in 19^19F NMR) and sulfonamide protons (δ=7.58.5\delta = 7.5–8.5 ppm in 1^1H NMR) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 439.05 for C16_{16}H14_{14}ClF3_3N2_2O3_3S) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the sulfonamide group .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

  • Docking studies : Molecular docking with enzymes like acps-pptase (involved in bacterial lipid biosynthesis) evaluates binding affinity. The trifluoromethyl group enhances hydrophobic interactions in enzyme pockets .
  • QSAR models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., chloro vs. methoxy groups) with antibacterial potency .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, such as solubility (logP ~2.5) and metabolic stability .

Advanced: How can contradictory data on biological targets (e.g., enzyme inhibition vs. pesticide activity) be resolved?

Answer:

  • Target validation assays : Use in vitro enzyme inhibition assays (e.g., acps-pptase inhibition) alongside whole-organism pesticidal activity tests to differentiate direct vs. indirect effects .
  • Isotopic labeling : Track metabolite pathways using 14^{14}C-labeled analogs to identify off-target interactions .
  • Structural analogs : Compare activity of derivatives lacking the sulfonamide group to isolate mechanism contributions .

Advanced: What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen, which hydrolyze in vivo to release the active form .
  • Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation : Sodium or hydrochloride salts of the sulfonamide improve bioavailability (tested via pH-solubility profiling) .

Basic: What are the key structural features influencing this compound’s stability under storage?

Answer:

  • Hydrolytic sensitivity : The sulfonamide bond is prone to hydrolysis in acidic/basic conditions. Store at pH 6–8 in inert atmospheres .
  • Light sensitivity : The trifluoromethyl-pyridine moiety may degrade under UV light; use amber vials and store at –20°C .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C, requiring refrigeration for long-term storage .

Advanced: How does the electronic nature of substituents (e.g., trifluoromethyl vs. methyl) affect reactivity in further derivatization?

Answer:

  • Electron-withdrawing groups (e.g., CF3_3) : Reduce electron density on the pyridine ring, slowing electrophilic substitution but enhancing oxidative stability .
  • Steric effects : The bulky trifluoromethyl group hinders meta-substitution, favoring para-functionalization in Suzuki-Miyaura couplings .
  • Computational validation : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites for site-selective modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.